Stereochemical Identity: Single (S)-Enantiomer vs. Racemate – Eliminates Resolution Costs
(2S)-2-Bromo-2-cyclohexylacetic acid (CAS 2866254-41-1) is supplied as a single enantiomer with the (αS) absolute configuration, confirmed by the Isomeric SMILES string C1CCC(CC1)[C@@H](C(=O)O)Br . In contrast, the racemic mixture (CAS 5428-00-2) is a 1:1 mixture of (S)- and (R)-enantiomers. When used as a precursor to α-cyclohexylglycine via amination, the racemate yields racemic product, whereas the single enantiomer yields enantiopure (S)-α-cyclohexylglycine directly, obviating a post-synthetic optical resolution step that literature reports as necessary for the racemic route [1]. Although vendor specifications for the (S)-enantiomer quote chemical purity of 95% (Bidepharm) or 98% (ChemicalBook), explicit enantiomeric excess (ee) values were not located in vendor documentation at the time of this analysis; users requiring defined ee should request a Certificate of Analysis .
| Evidence Dimension | Stereochemical composition (enantiomer vs. racemate) |
|---|---|
| Target Compound Data | Single (S)-enantiomer; Isomeric SMILES: C1CCC(CC1)[C@@H](C(=O)O)Br; chemical purity 95–98% per vendor CoA |
| Comparator Or Baseline | Racemic mixture (CAS 5428-00-2): 1:1 (S):(R); no stereochemical preference |
| Quantified Difference | The single enantiomer avoids the ~50% yield loss inherent to classical resolution of racemates, assuming equal reactivity of both enantiomers; actual yield advantage depends on specific reaction conditions and resolution efficiency. |
| Conditions | Structural identity confirmed by InChI and SMILES descriptors; purity by HPLC/NMR per vendor batch analysis |
Why This Matters
Procuring the single (S)-enantiomer eliminates the need for chiral resolution post-synthesis, reducing step count, solvent usage, and yield loss in the preparation of enantiopure downstream targets such as (S)-α-cyclohexylglycine.
- [1] Tamura, M. & Harada, K. (1978). A Synthesis of Optically Active α-Cyclohexylglycine. Synthetic Communications, 8(5), 345–351. https://doi.org/10.1080/00397917808063550 View Source
